2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O4S2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agrochemicals
The presence of the trifluoromethylpyridine (TFMP) moiety in similar compounds has been extensively utilized in the development of agrochemicals . The unique physicochemical properties imparted by the fluorine atom, combined with the structural characteristics of the pyridine ring, contribute to the efficacy of these compounds in crop protection. It’s plausible that our compound of interest, with its fluorinated benzothiadiazin core, could serve as an intermediate or active ingredient in novel pesticides or herbicides.
Pharmaceutical Research
Fluorinated compounds, like our subject compound, often exhibit significant biological activity, making them valuable in pharmaceutical research . The compound could be investigated for its potential therapeutic effects, possibly as a lead compound in the development of new drugs. Its structural similarity to known pharmacologically active molecules suggests it could interact beneficially with biological targets.
Veterinary Medicine
Just as in human pharmaceuticals, fluorinated compounds have found applications in veterinary medicine . The compound could be explored for its use in treating diseases in animals, potentially leading to new veterinary drugs that benefit from the enhanced properties conferred by the fluorine atom.
Organic Synthesis Intermediates
The compound’s structure indicates that it could serve as an intermediate in the synthesis of more complex organic molecules . Its potential to undergo further chemical transformations, such as sulfenylation or selenylation, could be valuable in constructing a wide array of targeted organic compounds for various research applications.
Material Science
The incorporation of fluorinated compounds into materials can significantly alter their properties, such as thermal stability and chemical resistance . The compound could be used in the development of new materials with specific desired characteristics for industrial applications.
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their stability and distinct spectral properties . The compound could be utilized in developing new analytical methods or improving existing ones, particularly in the detection and quantification of biological or environmental samples.
properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c1-24-12-5-3-11(4-6-12)18-15(21)9-25-16-19-13-7-2-10(17)8-14(13)26(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOSWMIZGXDMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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